![molecular formula C27H16Cl4F12N4O2 B14947616 2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE is a complex organic compound characterized by its multiple halogen substitutions and aromatic structures
Vorbereitungsmethoden
The synthesis of 2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE involves multiple steps, including the introduction of chlorinated and fluorinated groups. The synthetic route typically starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with various amines and pyridine derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated and fluorinated groups enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other halogenated and fluorinated benzamides and pyridine derivatives. Compared to these compounds, 2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H16Cl4F12N4O2 |
|---|---|
Molekulargewicht |
798.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-[2-[(E)-[1-[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4,6-dimethylpyridin-2-ylidene]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C27H16Cl4F12N4O2/c1-11-7-12(2)47(23(26(38,39)40,27(41,42)43)46-21(49)16-6-4-14(29)10-18(16)31)19(8-11)44-22(24(32,33)34,25(35,36)37)45-20(48)15-5-3-13(28)9-17(15)30/h3-10H,1-2H3,(H,45,48)(H,46,49)/b44-19+ |
InChI-Schlüssel |
SIMMTSCQMAAUAS-CZICJZSCSA-N |
Isomerische SMILES |
CC1=C/C(=N\C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)/N(C(=C1)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N(C(=C1)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
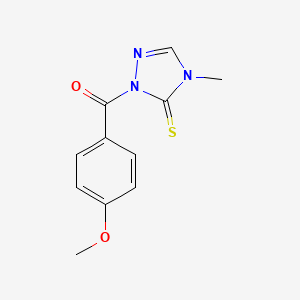
![3-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B14947551.png)
![2-(1H-benzotriazol-1-yl)-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14947561.png)
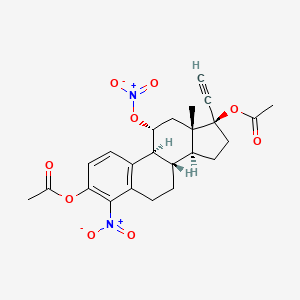

![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
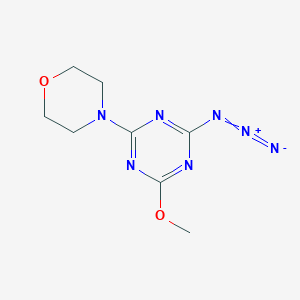
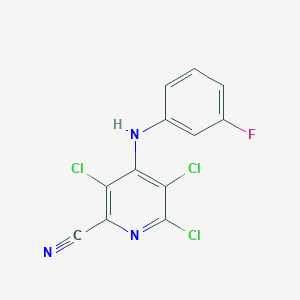
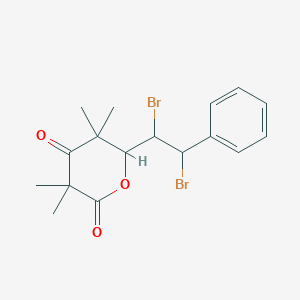
![5-[(8-Nitroquinolin-5-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14947619.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
